1-Octyl-2-oxocyclohexane-1-carboxamide
Description
1-Octyl-2-oxocyclohexane-1-carboxamide (CAS: 62221-93-6) is a cyclohexane-based carboxamide derivative with an octyl side chain and a ketone group at the 2-position of the cyclohexane ring. Its molecular formula is C₁₆H₂₇NO₂, and it exhibits a calculated molecular weight of 253.20 g/mol. Key physicochemical properties include a polar surface area (PSA) of 60.16 Ų, a hydrophobicity parameter (XLogP) of 4.6, and one hydrogen bond donor and two hydrogen bond acceptors. The compound features eight rotatable bonds and moderate structural complexity (complexity score: 288), which may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability .
Properties
CAS No. |
62221-93-6 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
1-octyl-2-oxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-8-11-15(14(16)18)12-9-7-10-13(15)17/h2-12H2,1H3,(H2,16,18) |
InChI Key |
PBPMSHZVRDTNCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CCCCC1=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclohexanone-Urea Condensation with Post-Modification
The patent US4169952A details a two-step process for cyclohexanone-2-carboxamide synthesis, which can be adapted for the octyl variant:
- Step 1 : Cyclohexanone reacts with urea in a 2.04:1–4:1 molar ratio at 130–140°C under reflux, forming a spirolactam intermediate (II). Solvents like xylene or toluene facilitate azeotropic water removal.
- Step 2 : Acid hydrolysis (pH 0.5–3.0) of II yields cyclohexanone-2-carboxamide.
Alkylation of Pre-Formed Carboxamides
N-Alkylation of Cyclohexanone-1-carboxamide
A two-stage strategy involves synthesizing the carboxamide core followed by octyl group introduction:
- Carboxamide formation :
- N-Alkylation :
- Treat the carboxamide with 1-bromooctane in the presence of a strong base (e.g., NaH) in DMF at 80°C for 12–24 hours.
Yield optimization :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4).
Multi-Step Synthesis from Functionalized Cyclohexane Derivatives
Friedel-Crafts Acylation Followed by Reductive Amination
This route leverages functional group interconversion:
- Friedel-Crafts acylation :
- React cyclohexene with acetyl chloride/AlCl3 to form 2-acetylcyclohexanone.
- Oxidation and amidation :
- Oxidize the acetyl group to a carboxylic acid using KMnO4/H2SO4.
- Convert to acid chloride (SOCl2) and react with octylamine to form the carboxamide.
Critical parameters :
- Temperature control (<0°C) during acylation prevents polyalkylation.
- Use anhydrous conditions for acid chloride formation.
Enzymatic and Catalytic Methods
Lipase-Catalyzed Amidation
Recent advances in biocatalysis offer greener alternatives:
- Substrate : Cyclohexanone-1-carboxylic acid and octylamine.
- Conditions : Immobilized lipase B from Candida antarctica (Novozym 435) in tert-butanol at 50°C.
- Yield : ~65% after 48 hours.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-2-oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters
Scientific Research Applications
1-Octyl-2-oxocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of 1-octyl-2-oxocyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share functional or structural similarities with 1-Octyl-2-oxocyclohexane-1-carboxamide, enabling comparative insights into their properties and applications:
N-Hydroxyoctanamide (CAS: 7377-03-9)
- Structure : A linear octanamide with a hydroxyl group replacing the cyclohexane ring.
1-(Octahydro-1,3-dioxo-2H-isoindol-2-yl)-cyclohexanecarboxamide (CAS: 51972-71-5)
- Structure : Features an isoindole-1,3-dione moiety attached to the cyclohexanecarboxamide core.
- Properties : The isoindole group introduces aromaticity and rigidity, likely increasing molecular weight and complexity. This structural modification may enhance binding affinity to protein targets but reduce metabolic stability due to increased electron density.
- Applications: Limited data are available, though isoindole derivatives are often investigated in drug discovery for their scaffold diversity .
Octahydro-1H-indole-1-carboximidamide Hydrobromide
- Structure : A bicyclic indole derivative with a carboximidamide group and a hydrobromide salt.
- Properties : The salt form improves solubility in polar solvents, contrasting with the neutral, hydrophobic this compound. The carboximidamide group (vs. carboxamide) may alter hydrogen-bonding interactions in biological systems.
- Applications : Actively researched in pharmaceuticals and agrochemicals for its versatile reactivity .
Physicochemical and Functional Comparison
| Property | This compound | N-Hydroxyoctanamide | 1-(Isoindol-2-yl)-cyclohexanecarboxamide | Octahydroindole-carboximidamide HBr |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 253.20 | Not reported | Not reported | Not reported |
| XLogP | 4.6 | Likely lower | Likely higher (aromatic group) | Lower (salt form) |
| PSA (Ų) | 60.16 | Higher (due to -OH) | ~60–70 (similar amide core) | Higher (carboximidamide + salt) |
| Hydrogen Bond Donors | 1 | 2 (-OH and -NH) | 1 | 2 (-NH₂ groups) |
| Applications | Underexplored | Industrial | Drug discovery | Pharmaceuticals, agrochemicals |
Key Findings:
This contrasts with the more polar N-Hydroxyoctanamide and the salt-form Octahydroindole-carboximidamide .
Structural Flexibility : The eight rotatable bonds in this compound may enhance conformational adaptability in binding pockets, whereas the rigid isoindole derivative (CAS: 51972-71-5) could exhibit stronger but less versatile target interactions .
Bioavailability : The moderate PSA (60.16 Ų) of this compound balances solubility and permeability, making it a candidate for oral drug development compared to salts with higher PSA .
Q & A
Q. What are the optimal synthetic routes for 1-Octyl-2-oxocyclohexane-1-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : Multi-step synthesis typically involves cyclohexane ring functionalization, followed by carboxamide and octyl chain introduction. Key steps include:
- Oxo-group introduction : Use oxidation agents like Jones reagent or PCC (avoiding over-oxidation).
- Carboxamide formation : React 2-oxocyclohexanecarbonyl chloride with octylamine in anhydrous THF under nitrogen .
- Yield optimization : Employ polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). Purify via column chromatography (silica gel, gradient elution) .
- Critical parameters : Temperature control (<40°C to prevent decomposition) and stoichiometric excess of octylamine (1.2–1.5 eq) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify key signals:
- Cyclohexane protons : δ 1.2–2.5 ppm (complex multiplet due to chair conformation).
- Oxo-group : No direct proton signal; confirmed via 13C NMR (δ ~208 ppm, C=O) .
- Octyl chain : δ 0.88 ppm (terminal CH3 triplet), δ 1.25–1.35 ppm (methylene backbone).
- Carboxamide NH : δ 6.2–6.5 ppm (broad singlet, exchange with D2O) .
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹, C=O stretch) and oxo-group (1700–1750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 282.2304 (C15H27NO2 requires 282.2068) .
Q. How should researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Documentation : Follow IUPAC naming rules (oxo- as substituent; carboxamide as principal group) .
- Experimental detail : Provide full reaction conditions (solvent purity, catalyst loading, reaction time) in supplementary data, as per journal guidelines .
- Purity validation : Report HPLC retention times (C18 column, 70:30 methanol:water) and elemental analysis (±0.4% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- X-ray crystallography : Use single-crystal diffraction data (e.g., monoclinic P21/n space group) to validate bond lengths/angles (e.g., C=O bond ~1.21 Å) .
- Dynamic NMR : Probe conformational flexibility (e.g., chair-to-chair inversion) via variable-temperature 1H NMR (Δδ at 25°C vs. −40°C) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify steric/electronic mismatches .
Q. What strategies are effective in studying the stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolysis to carboxylic acid) .
- Light sensitivity : Use UV-Vis spectroscopy to track absorbance changes (λmax ~270 nm) under ICH Q1B light exposure guidelines .
- Solid-state stability : Perform DSC/TGA to detect polymorphic transitions or decomposition above 150°C .
Q. What intermolecular interactions drive the crystallographic packing of this compound, and how do they influence its physicochemical properties?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify hydrogen bonds (N–H···O=C, 2.8–3.0 Å) and van der Waals interactions (octyl chain packing) .
- Solubility correlation : Compare crystal lattice energy (from X-ray data) with solubility profiles in aprotic vs. protic solvents .
- Thermal analysis : Relate melting point (from DSC) to intermolecular bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
